molecular formula C8H5FN2O2 B3188581 3-fluoro-5-nitro-1H-indole CAS No. 221665-96-9

3-fluoro-5-nitro-1H-indole

Cat. No.: B3188581
CAS No.: 221665-96-9
M. Wt: 180.14 g/mol
InChI Key: RZQQGTIUUWLOPF-UHFFFAOYSA-N
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Description

3-fluoro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and material science. The presence of fluorine and nitro groups in this compound enhances its chemical reactivity and biological activity, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-nitro-1H-indole typically involves the introduction of fluorine and nitro groups into the indole ring. One common method is the nitration of 3-fluoroindole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 3-fluoroindole is treated with a nitrating mixture (HNO₃/H₂SO₄) at low temperatures to introduce the nitro group at the 5-position.

    Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-nitro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing groups (fluorine and nitro) makes the indole ring more reactive towards electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride (NaBH₄).

    Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-fluoro-5-amino-1H-indole.

    Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-fluoro-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-fluoro-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific biological context and the compound’s application.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitro-1H-indole: Lacks the fluorine atom, affecting its biological activity and chemical reactivity.

    3-chloro-5-nitro-1H-indole: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological properties.

Uniqueness

3-fluoro-5-nitro-1H-indole is unique due to the combined presence of both fluorine and nitro groups, which significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities.

Properties

IUPAC Name

3-fluoro-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQGTIUUWLOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add borane-tetrahydrofuran complex (1M, 15 mL) dropwise to the solution of 3,3-difluoro-5-nitroindolin-2-one (650 mg, 3 mmol) in THF (10 mL) at 0° C. After addition, stir the reaction at 70° C. for 5 hrs. Concentrate under reduced pressure, add ethyl acetate to the residue, wash the organic layer with saturated sodium bicarbonate solution twice and then with brine twice, dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography (silica gel, EtOAc:PE=1:3) to yield the title compound (500 mg, 91.5%).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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